![molecular formula C4H3N7O B5912440 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine](/img/structure/B5912440.png)
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine (ODQ) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ODQ is a potent and selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating the cardiovascular system, immune response, and neurotransmission.
Mecanismo De Acción
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine functions as a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes. By inhibiting sGC, 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine reduces the production of cGMP and thereby modulates various physiological processes, including vascular tone, platelet function, and neurotransmission.
Biochemical and Physiological Effects:
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting platelet aggregation, and modulating neurotransmission. 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has also been shown to regulate immune response and inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has several advantages as a research tool, including its high potency and selectivity for sGC, as well as its ability to modulate various physiological processes. However, 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research involving 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine, including its potential use as a therapeutic agent for cardiovascular diseases, neurological disorders, and immune-related diseases. Further research is also needed to better understand the mechanisms of action and potential side effects of 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine, as well as its potential applications in other scientific fields.
Métodos De Síntesis
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine can be synthesized through a multistep process involving the reaction of various chemical intermediates. One commonly used method involves the reaction of 3-nitro-4-chloropyridine with hydrazine hydrate to form 3-amino-4-chloropyridine hydrazone. This intermediate is then reacted with 2,4-dinitrophenylhydrazine to form 2,4-dinitrophenylhydrazone of 3-amino-4-chloropyridine. The final step involves the reaction of this intermediate with ethyl isocyanoacetate to form 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine.
Aplicaciones Científicas De Investigación
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has been extensively studied for its potential applications in various scientific fields. It has been shown to have beneficial effects in the treatment of cardiovascular diseases, such as hypertension and heart failure, by inhibiting sGC and reducing blood pressure. 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has also been studied for its role in regulating immune response and inflammation, as well as its potential as a therapeutic agent for neurological disorders.
Propiedades
IUPAC Name |
5-oxa-2,4,6,8,10,11,12-heptazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N7O/c5-1-2(8-11-7-1)6-4-3(5)9-12-10-4/h(H3,5,6,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCXJRHHMYIJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC3=NON=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-[1,2,5]Oxadiazolo[3,4-b][1,2,3]triazolo[4,5-E]pyrazine, 6,8-dihydro- |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.